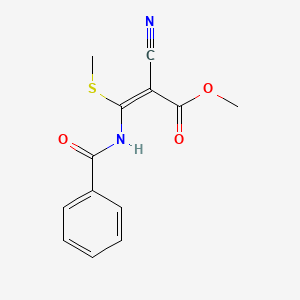

Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate

Description

Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate (CAS: 87693-81-0) is a cyanoacrylate derivative featuring a benzoylamino group and a methylthio substituent. This compound is primarily utilized as a key intermediate in heterocyclic synthesis, particularly for pyrimidinethiones and thiazole derivatives, with applications in pharmaceutical and materials research . Its molecular formula is C₁₂H₁₁N₂O₃S, with an exact mass of 276.0602306 . Commercial availability (e.g., via Atotech Chemical Ltd.) at 95% purity underscores its industrial relevance .

Propriétés

Formule moléculaire |

C13H12N2O3S |

|---|---|

Poids moléculaire |

276.31 g/mol |

Nom IUPAC |

methyl (E)-3-benzamido-2-cyano-3-methylsulfanylprop-2-enoate |

InChI |

InChI=1S/C13H12N2O3S/c1-18-13(17)10(8-14)12(19-2)15-11(16)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,15,16)/b12-10+ |

Clé InChI |

JNZIAXMTPLKMQF-ZRDIBKRKSA-N |

SMILES isomérique |

COC(=O)/C(=C(\NC(=O)C1=CC=CC=C1)/SC)/C#N |

SMILES canonique |

COC(=O)C(=C(NC(=O)C1=CC=CC=C1)SC)C#N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate typically involves the reaction of methyl acrylate with benzoyl chloride, followed by the introduction of a cyano group and a methylthio group. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate can be scaled up using continuous flow processes. These processes offer advantages such as improved reaction control, higher efficiency, and reduced production costs. The use of continuous flow reactors allows for the precise control of reaction parameters, leading to consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The benzoylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the exchange of functional groups.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted acrylates, depending on the substituent introduced.

Applications De Recherche Scientifique

Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mécanisme D'action

The mechanism of action of Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with biological molecules, while the cyano and methylthio groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Reactivity and Functional Group Influence

- Electrophilic Reactivity: The methylthio group in the target compound facilitates nucleophilic substitution, whereas methyl 2-cyano-3,3-bis(methylthio)acrylate exhibits greater electrophilicity due to dual thioether groups, making it a versatile precursor .

- Hydrogen Bonding: The benzoylamino group in the target compound enhances hydrogen-bonding interactions, unlike pyridyl or thiophene derivatives, which rely on aromatic π-stacking .

- Electronic Effects: The 4-methoxyphenyl group in 2-cyano-3-(4-methoxyphenyl)-acrylic acid methyl ester provides electron-donating effects, contrasting with the electron-withdrawing cyano and benzoylamino groups in the target compound .

Research Findings and Industrial Relevance

- Pharmaceutical Potential: The target compound’s derivatives (e.g., pyrimidinethiones) show antimicrobial and antitumor activity, as highlighted in studies from Ain-Shams University .

- Material Science: Thiophene-containing analogs (e.g., (E)-Methyl 2-cyano-3-(thiophen-3-yl)acrylate) are explored for organic electronics due to their conjugated systems .

- Scalability : Atotech Chemical Ltd. offers the target compound at pilot-to-production scales, emphasizing its industrial utility .

Activité Biologique

Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate is a compound of interest due to its potential biological activities, particularly as a tyrosinase inhibitor. Tyrosinase is an enzyme crucial for melanin production, and its inhibition can have significant implications in treating hyperpigmentation disorders.

Chemical Structure and Properties

The compound features a benzoylamino group, a cyano group, and a methylthio moiety, contributing to its reactivity and biological activity. The chemical structure can be represented as follows:

- Molecular Formula : C₁₁H₁₃N₃O₂S

- CAS Number : 87693-81-0

The biological activity of methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate is primarily linked to its ability to inhibit tyrosinase activity. This inhibition can reduce melanin synthesis, making it potentially useful in cosmetic applications for skin lightening.

Tyrosinase Inhibition Studies

Recent studies have shown that compounds with similar structures exhibit potent tyrosinase inhibitory effects. For instance, analogs of methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate demonstrated varying degrees of inhibition against mushroom tyrosinase, with some showing IC₅₀ values significantly lower than the standard inhibitor kojic acid.

| Compound | IC₅₀ (µM) | Comparison to Kojic Acid |

|---|---|---|

| Kojic Acid | 24.09 | Reference |

| Analog 1 | 17.62 | Less potent |

| Analog 3 | 1.12 | 22-fold stronger |

Case Studies and Experimental Findings

In cell-based experiments using B16F10 murine melanoma cells, several analogs of methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate were evaluated for their anti-melanogenic effects:

- Cell Viability : The cytotoxicity of these analogs was assessed at various concentrations (up to 20 µM), revealing that most did not exhibit significant cytotoxicity.

- Melanin Production : The ability to inhibit melanin production was attributed to the reduction of intracellular tyrosinase activity. Exposure to IBMX and α-MSH increased cellular tyrosinase activity, which was subsequently reduced by the analogs.

- Antioxidant Activity : Some analogs also demonstrated strong antioxidant properties, indicating their potential dual role in skin protection and pigmentation regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.